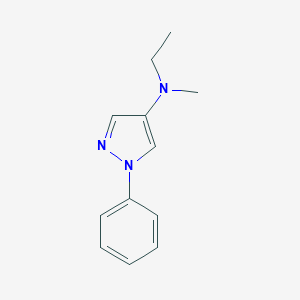
N-ethyl-N-methyl-1-phenylpyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-methyl-1-phenylpyrazol-4-amine is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is a derivative of pyrazole, which has been extensively studied due to its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-methyl-1-phenylpyrazol-4-amine typically involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of catalysts such as Lewis acids or transition metals to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs multi-component reactions (MCRs) due to their efficiency and ability to produce complex molecules in a single step . These methods are advantageous for large-scale production as they minimize the need for purification steps and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-N-methyl-1-phenylpyrazol-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Halogens, alkylating agents; reactions often require catalysts such as Lewis acids or bases to facilitate the substitution.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Reduced pyrazole derivatives
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-ethyl-N-methyl-1-phenylpyrazol-4-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-ethyl-N-methyl-1-phenylpyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazole: The parent compound with a simpler structure and similar reactivity patterns.
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents, leading to variations in biological activity and chemical reactivity.
4-Amino-1-phenylpyrazole:
Uniqueness
N-ethyl-N-methyl-1-phenylpyrazol-4-amine is unique due to the presence of the ethylmethylamino group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications .
Propiedades
Número CAS |
17551-24-5 |
|---|---|
Fórmula molecular |
C12H15N3 |
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
N-ethyl-N-methyl-1-phenylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-3-14(2)12-9-13-15(10-12)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 |
Clave InChI |
GDIRHOSIWSOUQN-UHFFFAOYSA-N |
SMILES |
CCN(C)C1=CN(N=C1)C2=CC=CC=C2 |
SMILES canónico |
CCN(C)C1=CN(N=C1)C2=CC=CC=C2 |
Key on ui other cas no. |
17551-24-5 |
Sinónimos |
N-Ethyl-N-methyl-1-phenyl-1H-pyrazol-4-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















